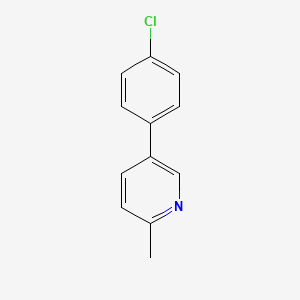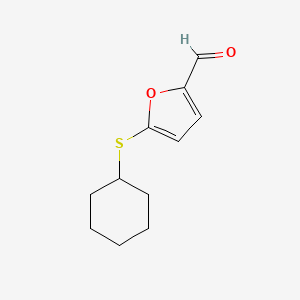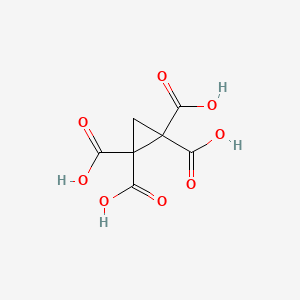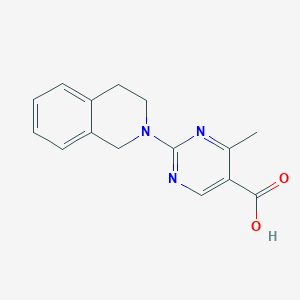
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
The compound “2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid” is a small molecule . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which are structurally similar to the compound , has been achieved using the Castagnoli–Cushman reaction . This method involves a one-pot, three-component synthesis based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure of a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group . In the co-crystal structure of AKR1C3 complexed with a similar compound, the bulky tetrahydroquinoline moiety is buried deeply into the SP1 pocket .Chemical Reactions Analysis
The compound has been studied for its inhibitory preference for AKR1C3 over its isoform AKR1C2 . The high inhibition selectivity originates from the different binding modes, namely “Inward” and “Outward,” of this compound series in AKR1C3 and AKR1C2, respectively .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolinones
The compound has been involved in the synthesis of various tetrahydroisoquinolinones, incorporating pharmacological interest and pharmacophoric substituents, highlighting its role in creating molecules with potential pharmacological applications (Kandinska, Kozekov, & Palamareva, 2006).
Formation of Dihydroisoquinolines
The compound is a precursor in the formation of dihydroisoquinolines, a class of compounds that are strategically important in synthetic chemistry due to their application in the synthesis of both isoquinolines and tetrahydroisoquinolines (Chaumontet, Piccardi, & Baudoin, 2009).
Synthesis of Spiroheterocyclic Tetrahydroisoquinoline-1-ones
This compound has been used in synthesizing structurally diverse spiroheterocyclic tetrahydroisoquinoline-1-ones, demonstrating its utility in creating complex molecular architectures (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).
Synthesis of Isoquinoline-1-carboxylic Acid Derivatives
It serves as a key intermediate in the synthesis of various isoquinoline-1-carboxylic acid derivatives, underscoring its importance in the production of novel chemical compounds (Schuster, Lázár, & Fülöp, 2010).
Biological and Pharmacological Studies
Inhibitors of 17-β-Hydroxysteroid Dehydrogenase
The compound has been identified as a potent and selective inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in both breast and prostate cancer, demonstrating its potential therapeutic relevance (Jamieson et al., 2012).
Activated Imines in Alkaloid Synthesis
The compound has applications in alkaloid synthesis, specifically in reactions involving 3,4-dihydroisoquinolines, which are used to synthesize Alangium alkaloids (Jahangir, Maclean, Brook, & Holland, 1986).
Chemical Reactions and Processes
Synthesis of Fused Dihydroisoquinoline-Naphthyridinone Frameworks
The compound is utilized in the synthesis of fused dihydroisoquinoline-naphthyridinone frameworks, illustrating its role in the creation of complex heterocyclic compounds (Shuvalov & Fisyuk, 2022).
Formation of Isoxazol-5(2H)-ones
It has been used in the synthesis of various isoxazol-5(2H)-ones, compounds with potential CNS activity, further emphasizing its versatility in synthetic applications (Hung, Janowski, & Prager, 1985).
Applications in Lewis Acid-Catalyzed Reactions
The compound finds use in Lewis acid-catalyzed reactions for the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, highlighting its role in facilitating complex chemical transformations (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Synthesis of Antimicrobial Derivatives
It has been a key compound in synthesizing antimicrobial derivatives, emphasizing its potential in developing new antimicrobial agents (Rao, Rao, Parvatamma, Prashanthi, & Cheedarala, 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 3,4-dihydroisoquinolin-2(1h)-sulfonamide, have been shown to interact with thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
Based on its structural similarity to other 3,4-dihydroisoquinolin-2(1h)-sulfonamides, it may interact with its target receptor (like pparδ) and modulate its activity . This interaction could lead to changes in gene expression and subsequent alterations in cellular processes .
Biochemical Pathways
Given its potential interaction with pparδ, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammatory responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential interaction with pparδ, it may influence a variety of cellular processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability, its interaction with its target, and its overall efficacy .
Analyse Biochimique
Biochemical Properties
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aldo-keto reductase enzymes, which are involved in the metabolism of steroids and other compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-13(14(19)20)8-16-15(17-10)18-7-6-11-4-2-3-5-12(11)9-18/h2-5,8H,6-7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHTJOWZOYCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


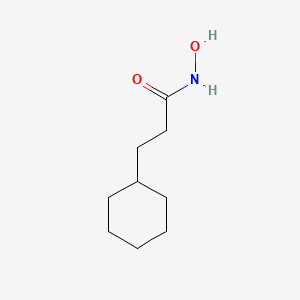
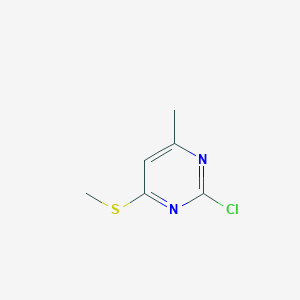

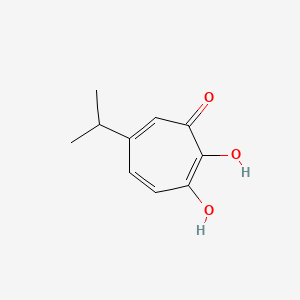
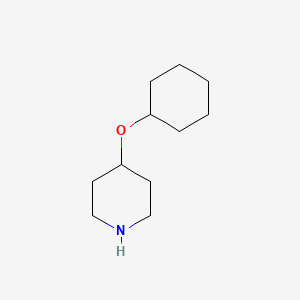
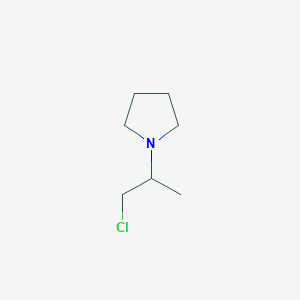
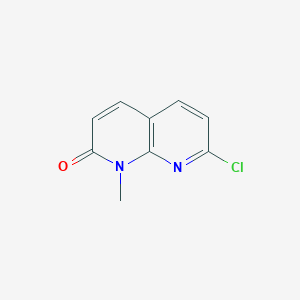
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]amine](/img/structure/B3024962.png)

